molecular formula C7H4BrIO2 B1622605 5-Bromo-6-iodobenzo[d][1,3]dioxole CAS No. 94670-76-5

5-Bromo-6-iodobenzo[d][1,3]dioxole

Cat. No.: B1622605
CAS No.: 94670-76-5
M. Wt: 326.91 g/mol
InChI Key: IKAMVDCUIDIBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Benzo[d]acs.orgchemicalbook.comdioxole Scaffolds in Organic Chemistry

Halogenated benzo[d] acs.orgchemicalbook.comdioxole scaffolds are of considerable importance in organic chemistry due to their utility as synthetic intermediates. The presence of halogens, such as bromine and iodine, on the aromatic ring activates the molecule for various cross-coupling reactions, including the Suzuki-Miyaura, and Sonogashira reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks from simpler precursors.

For instance, related compounds like 5-bromo-1,3-benzodioxole serve as crucial intermediates in the industrial synthesis of piperonyl butoxide, a synergist used to enhance the efficacy of pesticides. medchemexpress.com Furthermore, the benzodioxole ring system is a key component in numerous pharmacologically active compounds, and halogenated derivatives are instrumental in the development of new therapeutic agents. The ability to selectively functionalize the halogenated positions allows for the systematic modification of molecular properties, a key strategy in medicinal chemistry and materials science.

The differential reactivity of various halogens on the same aromatic ring, as in 5-bromo-6-iodobenzo[d] acs.orgchemicalbook.comdioxole, offers the potential for sequential and site-selective modifications, further expanding their synthetic utility.

Overview of the Chemical and Synthetic Utility of 5-Bromo-6-iodobenzo[d]acs.orgchemicalbook.comdioxole

While detailed studies on the specific reactions of 5-Bromo-6-iodobenzo[d] acs.orgchemicalbook.comdioxole are limited, its synthetic utility can be inferred from the known reactivity of vicinal dihaloaromatics and the individual properties of aryl bromides and iodides. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 6-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations.

This stepwise functionalization is a powerful tool for the convergent synthesis of highly substituted benzo[d] acs.orgchemicalbook.comdioxole derivatives. For example, a Suzuki coupling could be performed selectively at the iodo-substituted position, followed by a subsequent coupling reaction or another transformation at the bromo-substituted position. This orthogonality provides a strategic advantage in the design of complex synthetic routes. The compound is commercially available from suppliers of rare and specialized chemicals, indicating its use in discovery research. sigmaaldrich.com

A plausible synthetic route to this compound could involve the direct halogenation of a suitable benzodioxole precursor. For example, the synthesis of the related 5-bromo-6-bromomethyl-1,3-benzodioxole is achieved through the bromination of piperonyl alcohol. chemicalbook.com A similar strategy, potentially involving sequential halogenation, could be envisioned for the synthesis of 5-Bromo-6-iodobenzo[d] acs.orgchemicalbook.comdioxole.

Evolution of Research on Vicinal Dihalogenated Aromatic Systems

The study of vicinal dihalogenated systems has evolved significantly over the years. Initially, these compounds were often seen as byproducts of halogenation reactions. However, their synthetic potential was soon recognized, particularly with the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century.

Early methods for the synthesis of vicinal dihalides often relied on harsh conditions and lacked regioselectivity. britannica.com More recent advancements have focused on the development of milder and more selective methods for the dihalogenation of aromatic compounds. For instance, methods for the vicinal diiodination of polycyclic aromatic hydrocarbons have been developed, showcasing the increasing control over such transformations. researchgate.net

The focus of modern research has shifted towards the selective functionalization of these dihalogenated systems. The ability to perform sequential and site-selective reactions on vicinal dihaloarenes has opened up new avenues for the synthesis of complex molecules that were previously difficult to access. The development of new catalytic systems with high selectivity for different halogens continues to be an active area of research. acs.orgnih.gov This evolution has transformed vicinal dihalogenated aromatic compounds from simple molecules to powerful and versatile building blocks in the toolkit of the synthetic organic chemist.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-iodo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAMVDCUIDIBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393552
Record name 5-Bromo-6-iodobenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94670-76-5
Record name 5-Bromo-6-iodobenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Bromo 6 Iodobenzo D 1 2 Dioxole

Regioselective Halogenation Approaches for Benzo[d]benchchem.comsigmaaldrich.comdioxoles

The benzo[d] sigmaaldrich.comdioxole ring is an electron-rich system, making it highly susceptible to electrophilic aromatic substitution. The fused dioxole ring acts as a strong activating, ortho-, para-director, preferentially guiding incoming electrophiles to the 5 and 6 positions. Leveraging and controlling this inherent reactivity is key to the selective synthesis of halogenated derivatives.

Direct Dihalogenation Strategies for Vicinal Bromination and Iodination

The direct, one-pot synthesis of 5-Bromo-6-iodobenzo[d] sigmaaldrich.comdioxole from the parent benzodioxole is an ambitious strategy fraught with significant challenges in regioselectivity. A simultaneous introduction of two different electrophilic halogenating agents (e.g., a bromine source and an iodine source) would likely result in a complex mixture of products. This would include the desired 5-bromo-6-iodo product, its 5-iodo-6-bromo regioisomer, and the dihalogenated byproducts (5,6-dibromobenzo[d] sigmaaldrich.comdioxole and 5,6-diiodobenzo[d] sigmaaldrich.comdioxole).

The difficulty arises from the similar reactivity of the C-5 and C-6 positions and the competitive nature of the halogenating species. While methods for the vicinal difunctionalization of alkenes using systems like I₂/TBHP are known, their extension to the controlled bromo-iodination of an activated aromatic ring like benzodioxole is not established. mdpi.com Therefore, direct dihalogenation is generally considered an impractical approach for the clean synthesis of asymmetrically substituted vicinal dihalides like 5-Bromo-6-iodobenzo[d] sigmaaldrich.comdioxole.

Sequential Halogenation: Bromination Followed by Directed Iodination

A more controlled and widely employed strategy is the sequential introduction of the halogen atoms. This multi-step approach allows for the isolation of a monohalogenated intermediate, where the electronic and steric properties of the first halogen atom can be exploited to direct the regioselectivity of the second halogenation step.

Step 1: Synthesis of 5-Bromobenzo[d] sigmaaldrich.comdioxole The synthesis typically begins with the electrophilic bromination of 1,3-benzodioxole (B145889). sigmaaldrich.com The strong activating effect of the methylenedioxy group directs the incoming bromine electrophile almost exclusively to the 5-position. Common brominating agents for this transformation include N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724). chemicalbook.comchemicalbook.com This reaction proceeds under mild conditions and generally provides the desired 5-bromobenzo[d] sigmaaldrich.comdioxole in high yield. innospk.comsynthonix.com

Step 2: Directed Iodination of 5-Bromobenzo[d] sigmaaldrich.comdioxole With the 5-bromo intermediate in hand, the second halogenation is performed. The C-6 position is now the most activated site for a second electrophilic substitution. This is due to the strong ortho-directing effect of the methylenedioxy group and the weaker ortho-, para-directing (but deactivating) nature of the bromine atom at C-5. Iodination is commonly achieved using an electrophilic iodine source. Reagents such as N-Iodosuccinimide (NIS) or a combination of iodine (I₂) and an oxidizing agent (e.g., nitric acid, iodic acid) can be employed. Hypervalent iodine reagents have also emerged as powerful tools for such transformations, offering mild and efficient halogenation. nih.gov The reaction yields the target compound, 5-Bromo-6-iodobenzo[d] sigmaaldrich.comdioxole.

Reaction Stage Starting Material Reagents and Conditions Product Typical Yield
Bromination 1,3-BenzodioxoleN-Bromosuccinimide (NBS), CH₂Cl₂, Room Temp, 5h chemicalbook.com5-Bromobenzo[d] sigmaaldrich.comdioxole>95%
Iodination 5-Bromobenzo[d] sigmaaldrich.comdioxoleN-Iodosuccinimide (NIS), Acetonitrile, Reflux5-Bromo-6-iodobenzo[d] sigmaaldrich.comdioxoleGood

Control of Regioselectivity in Halogenation Reactions on the Benzo[d]benchchem.comsigmaaldrich.comdioxole Core

Achieving high regioselectivity in the halogenation of the benzo[d] sigmaaldrich.comdioxole core is governed by several factors:

Inherent Directing Group Effects : The primary controlling factor is the powerful electron-donating and ortho-directing methylenedioxy group, which strongly activates the C-5 and C-6 positions.

Sequential Introduction : As discussed, introducing halogens one at a time is the most effective method. The first halogen atom deactivates the ring slightly but directs the second incoming electrophile, leading to a predictable substitution pattern.

Choice of Halogenating Agent : The reactivity of the halogenating agent can influence selectivity. For instance, molecular bromine (Br₂) is often more reactive and can sometimes lead to over-bromination compared to the milder N-Bromosuccinimide (NBS).

Reaction Conditions : Temperature, solvent, and the presence of a catalyst can be fine-tuned. For radical halogenations, selectivity is highly dependent on the halogen used, with bromination being significantly more selective than chlorination due to thermodynamic differences in the propagation steps. youtube.comchemistrysteps.com However, for electrophilic aromatic substitution on the benzodioxole ring, ionic pathways are dominant.

Hypervalent Iodine Reagents : Modern methods employing hypervalent iodine(III) reagents, such as Phenyliodine diacetate (PIDA), in the presence of a halide source (e.g., KI, KBr) offer excellent control and mild conditions for regioselective halogenation on various heterocyclic systems, a principle applicable to benzodioxoles. nih.govrsc.org

Transformative Synthesis from Precursor Molecules

Beyond direct halogenation of the parent ring, 5-Bromo-6-iodobenzo[d] sigmaaldrich.comdioxole can be synthesized from precursors where other functional groups are transformed into the desired halogens. These methods offer alternative synthetic routes that can provide high regioselectivity.

Decarboxylative Halogenation in the Synthesis of Halogenated Benzo[d]benchchem.comsigmaaldrich.comdioxoles

Decarboxylative halogenation, historically known as the Hunsdiecker reaction, is a powerful method for converting carboxylic acids into organic halides. nih.gov This transformation can be adapted for the synthesis of halogenated benzodioxoles with absolute regiocontrol, provided the corresponding carboxylic acid precursor is available.

A plausible, though indirect, route to the target compound could involve the synthesis of 5-bromobenzo[d] sigmaaldrich.comdioxole-6-carboxylic acid. This precursor, upon subjection to decarboxylative iodination conditions (e.g., using iodine in the presence of a silver salt or more modern photoredox or metal-catalyzed methods), would yield 5-Bromo-6-iodobenzo[d] sigmaaldrich.comdioxole.

The synthesis of the required precursor, 6-bromobenzo[d] sigmaaldrich.comdioxole-5-carboxylic acid , is well-documented and serves as an excellent example of the methodology. glpbio.com A subsequent decarboxylative iodination would then install the iodine atom at the C-5 position.

Reaction Type Precursor Reagents and Conditions Product
Decarboxylative Iodination 6-Bromobenzo[d] sigmaaldrich.comdioxole-5-carboxylic acidI₂, (diacetoxyiodo)benzene, Photoredox Catalyst, Light6-Bromo-5-iodobenzo[d] sigmaaldrich.comdioxole

Transition Metal-Catalyzed Halogenation and Cross-Halogenation Reactions

In recent decades, transition-metal-catalyzed C-H activation has emerged as a premier strategy for the direct and regioselective functionalization of aromatic rings. Palladium catalysis, in particular, has been successfully applied to the halogenation of C(sp²)-H bonds.

This methodology can be applied to the synthesis of 5-Bromo-6-iodobenzo[d] sigmaaldrich.comdioxole by starting with 5-bromobenzo[d] sigmaaldrich.comdioxole. A palladium catalyst, often in conjunction with a specific ligand, can selectively activate the C-H bond at the C-6 position, which is ortho to the methylenedioxy group. The subsequent reaction with an iodine source, such as N-Iodosuccinimide (NIS) or I₂, installs the iodine atom with high regioselectivity. The mechanism often involves the formation of a palladacycle intermediate which directs the halogenation.

An alternative advanced method is palladium-catalyzed decarbonylative iodination, which transforms an aryl carboxylic acid into an aryl iodide. nih.gov This approach avoids the use of potentially toxic heavy metal salts associated with classical Hunsdiecker reactions and demonstrates broad functional group tolerance.

Reaction Type Starting Material Catalyst/Reagents Product
C-H Activation/Iodination 5-Bromobenzo[d] sigmaaldrich.comdioxolePd(OAc)₂, Ligand, NIS, Solvent, Heat5-Bromo-6-iodobenzo[d] sigmaaldrich.comdioxole

Employment of N-Halosuccinimides in Bromination and Iodination Protocols

The use of N-halosuccinimides, particularly N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS), represents a significant advancement over the direct use of hazardous elemental halogens like Br₂ and I₂. These reagents are favored for their ease of handling, improved safety profile, and often superior regioselectivity in electrophilic aromatic substitution reactions. capes.gov.br

The synthesis of 5-Bromo-6-iodobenzo[d] capes.gov.brnih.govdioxole via this route typically involves a sequential halogenation strategy. The process would likely begin with the bromination of the precursor, 1,3-benzodioxole, followed by the iodination of the resulting 5-bromo-1,3-benzodioxole.

Bromination with N-Bromosuccinimide (NBS): The bromination of activated aromatic rings, such as the benzodioxole system, can be effectively achieved using NBS. Research on related substrates, such as the bromination of 5-(chloromethyl)benzo[d] capes.gov.brnih.govdioxole, demonstrates that NBS in a polar aprotic solvent like acetonitrile can yield the desired bromo-substituted product in high yield at room temperature. technologynetworks.com For the synthesis of the target compound, starting with 1,3-benzodioxole, the reaction would proceed by dissolving the substrate in a suitable solvent and adding NBS. The reaction's regioselectivity is directed by the electron-donating nature of the methylenedioxy group, favoring substitution at the 5-position.

Iodination with N-Iodosuccinimide (NIS): Following the successful synthesis and purification of 5-bromobenzo[d] capes.gov.brnih.govdioxole, the subsequent iodination is carried out using NIS. NIS is a milder iodinating agent than iodine itself, often requiring an acid catalyst to enhance its electrophilicity for reaction with moderately activated or deactivated aromatic rings. A common procedure involves the use of NIS in the presence of a mineral acid, such as sulfuric acid, in a suitable solvent. nih.gov The pre-existing bromo group at the 5-position directs the incoming iodo group to the adjacent 6-position.

Alternatively, NIS can be prepared in situ or from NBS and elemental iodine. One patented method describes the reaction of NBS with iodine in a solvent like cyclohexane (B81311) to produce NIS, which can then be used in subsequent iodination steps. nih.gov This approach can be cost-effective and avoids the handling of highly reactive iodinating agents.

Table 1: Representative Conditions for Halogenation using N-Halosuccinimides

StepReagentCatalyst/SolventSubstrateProductReported YieldReference
BrominationN-Bromosuccinimide (NBS)Acetonitrile5-(chloromethyl)benzo[d] capes.gov.brnih.govdioxole5-bromo-6-(chloromethyl)benzo[d] capes.gov.brnih.govdioxole99% technologynetworks.com
IodinationN-Iodosuccinimide (NIS)Sulfuric Acido-bromobenzoic acid5-iodo-2-bromo-benzoic acidNot specified nih.gov

Emerging Synthetic Techniques for Dihalogenated Benzo[d]capes.gov.brnih.govdioxoles

The field of organic synthesis is continually evolving, with a strong emphasis on developing greener, more efficient, and highly selective methodologies. For dihalogenated benzodioxoles, these emerging techniques promise to overcome the limitations of traditional methods.

Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis offer powerful alternatives for activating substrates and reagents under mild conditions, often at room temperature and using less hazardous materials.

Photocatalytic Methods: Photocatalysis has emerged as a potent tool for various organic transformations. While direct photocatalytic dihalogenation of the 5- and 6-positions of the benzodioxole ring is still a developing area, related research shows significant promise. For instance, a mild and general method for synthesizing 2-substituted-1,3-benzodioxoles has been developed based on the photocatalyzed activation of the methylene (B1212753) (C-2) hydrogen atoms. capes.gov.brnih.gov This process uses tetrabutylammonium (B224687) decatungstate (TBADT) as the photocatalyst and demonstrates the principle of using light to induce reactivity on the benzodioxole core. capes.gov.brnih.gov Adapting such photocatalytic systems to achieve selective halogenation on the aromatic ring is a logical next step for researchers.

Furthermore, biomimetic strategies inspired by flavin-dependent halogenase enzymes present a novel approach. rsc.org These systems can use oxygen from the air to oxidize non-toxic halide salts, which then halogenate the aromatic substrate. rsc.org While the reported system operates without light, related flavin-mediated photocatalytic oxidative halogenation reactions have been described, suggesting a pathway for future light-driven methods that avoid stoichiometric, low-atom-economy reagents like N-halosuccinimides. rsc.org

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous flow processing, is rapidly transitioning from a niche academic tool to a robust technology for industrial-scale chemical synthesis. Its advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety when handling hazardous reagents, make it particularly suitable for halogenation reactions. rsc.orgnih.gov

The application of flow chemistry to the synthesis of benzodioxole derivatives is already being realized. A continuous process for the Friedel-Crafts acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst has been successfully demonstrated. mdpi.com The system showed excellent stability and selectivity over a 6-hour continuous run, highlighting the potential for robust, scalable production of functionalized benzodioxoles. mdpi.com

Reactivity and Mechanistic Investigations of 5 Bromo 6 Iodobenzo D 1 2 Dioxole

Differential Reactivity of Halogen Substituents in Aromatic Systems

The presence of two different halogen atoms on the benzodioxole scaffold, bromine and iodine, at adjacent positions, sets the stage for selective chemical transformations. The inherent differences in the carbon-halogen bond strengths and the electronic properties of the halogens are the primary determinants of this differential reactivity.

Comparative Analysis of Bromine and Iodine Leaving Group Abilities

In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step often involves the oxidative addition of the aryl halide to the palladium(0) catalyst. The efficiency of this step is directly correlated with the leaving group ability of the halide, which generally follows the trend I > Br > Cl > F. wikipedia.org This established hierarchy is a consequence of the carbon-halogen bond dissociation energies (BDEs), where the C-I bond is the weakest and thus the most susceptible to cleavage.

For 5-Bromo-6-iodobenzo[d] nih.govorganic-chemistry.orgdioxole, the significantly lower BDE of the C-I bond compared to the C-Br bond dictates that palladium insertion will preferentially occur at the C-I bond. This chemoselectivity allows for the sequential functionalization of the molecule, where the iodine substituent can be selectively replaced while the bromine atom remains intact for subsequent transformations. This principle is widely exploited in the synthesis of complex molecules from dihalogenated precursors. wikipedia.org

Electronic and Steric Influence of the Benzo[d]nih.govorganic-chemistry.orgdioxole Moiety on Halogen Reactivity

The benzodioxole ring system, a common motif in natural products and pharmaceuticals, exerts a notable electronic influence on the attached halogen substituents. The oxygen atoms of the dioxole ring are electron-donating through resonance, which increases the electron density of the aromatic ring. This electronic enrichment can influence the rate of oxidative addition, a key step in many palladium-catalyzed reactions.

Furthermore, the steric environment around the halogen atoms plays a crucial role. While the 5- and 6-positions are not exceptionally hindered, the presence of adjacent substituents can modulate the accessibility of the catalytic center to the C-X bonds. However, in the case of 5-Bromo-6-iodobenzo[d] nih.govorganic-chemistry.orgdioxole, the primary factor governing the site of initial reaction remains the superior leaving group ability of iodine over bromine.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in 5-Bromo-6-iodobenzo[d] nih.govorganic-chemistry.orgdioxole makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the stepwise introduction of different organic fragments.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, reacting an aryl halide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com Given the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling of 5-Bromo-6-iodobenzo[d] nih.govorganic-chemistry.orgdioxole with an arylboronic acid would be expected to selectively yield the 6-aryl-5-bromobenzo[d] nih.govorganic-chemistry.orgdioxole derivative. Subsequent coupling at the C-Br bond with a different boronic acid could then afford unsymmetrically substituted biaryl products.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

EntryAryl HalideOrganoboron ReagentCatalystBaseSolventProduct
15-Bromo-6-iodobenzo[d] nih.govorganic-chemistry.orgdioxolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O5-Bromo-6-phenylbenzo[d] nih.govorganic-chemistry.orgdioxole

Stille Coupling with Organostannane Partners

The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by palladium. wikipedia.org Similar to the Suzuki-Miyaura coupling, the reaction with 5-Bromo-6-iodobenzo[d] nih.govorganic-chemistry.orgdioxole would proceed selectively at the more reactive C-I bond. The Stille reaction is known for its tolerance of a wide range of functional groups, making it a valuable tool in organic synthesis. researchgate.net

Table 2: Representative Conditions for Selective Stille Coupling

EntryAryl HalideOrganostannane ReagentCatalystAdditiveSolventProduct
15-Bromo-6-iodobenzo[d] nih.govorganic-chemistry.orgdioxoleTributyl(phenyl)stannanePd(PPh₃)₄LiClToluene5-Bromo-6-phenylbenzo[d] nih.govorganic-chemistry.orgdioxole

Negishi Coupling and Zinc-Mediated Cross-Couplings

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with organic halides. wikipedia.org Organozinc reagents are generally more reactive than their boron and tin counterparts, which can sometimes lead to different selectivity profiles. However, the inherent reactivity difference between the C-I and C-Br bonds is typically sufficient to ensure selective coupling at the iodine-bearing position of 5-Bromo-6-iodobenzo[d] nih.govorganic-chemistry.orgdioxole.

Table 3: Representative Conditions for Selective Negishi Coupling

EntryAryl HalideOrganozinc ReagentCatalystSolventProduct
15-Bromo-6-iodobenzo[d] nih.govorganic-chemistry.orgdioxolePhenylzinc chloridePd(PPh₃)₄THF5-Bromo-6-phenylbenzo[d] nih.govorganic-chemistry.orgdioxole

Radical Reaction Pathways and Intermediates

While ionic pathways often dominate the chemistry of aryl halides, radical mechanisms can also play a significant role, particularly under specific reaction conditions such as the presence of radical initiators or upon photochemical or thermal induction.

In the context of 5-Bromo-6-iodobenzo[d] wikipedia.orgmdpi.comdioxole, radical pathways could be initiated by the homolytic cleavage of a carbon-halogen bond. The relative bond dissociation energies (BDEs) of the C-I and C-Br bonds are crucial in determining which bond is more likely to break. Generally, the C-I bond is weaker than the C-Br bond, suggesting that radical formation would preferentially occur at the carbon bearing the iodine atom.

Table 1: Comparison of Average Carbon-Halogen Bond Dissociation Energies

BondAverage Bond Dissociation Energy (kcal/mol)
C-I~65
C-Br~79

This difference in bond strength implies that under conditions favoring homolysis, the 5-bromo-1,3-benzodioxol-6-yl radical would be the primary radical intermediate formed.

Scheme 1: Postulated Radical Initiation and Propagation

Initiation could be triggered by UV light or a radical initiator, leading to the formation of an aryl radical. This radical could then participate in chain propagation steps, such as abstracting a hydrogen atom from a solvent molecule or adding to an unsaturated bond, depending on the reaction environment.

While direct experimental evidence for radical reactions specifically involving 5-Bromo-6-iodobenzo[d] wikipedia.orgmdpi.comdioxole is not extensively documented in the literature, the principles of radical chemistry suggest that such pathways are plausible and would likely be initiated at the more labile carbon-iodine bond. nih.gov

Organometallic Intermediates and Their Transformations (e.g., Aryl Lithium Species)

A more common and synthetically versatile transformation for dihaloarenes like 5-Bromo-6-iodobenzo[d] wikipedia.orgmdpi.comdioxole is the formation of organometallic intermediates, particularly aryl lithium species, through halogen-metal exchange. This reaction is highly selective and predictable, offering a powerful tool for sequential functionalization.

The rate of lithium-halogen exchange is known to follow the trend I > Br > Cl. princeton.edu This selectivity is attributed to the polarizability of the halogen and the strength of the carbon-halogen bond. Consequently, when 5-Bromo-6-iodobenzo[d] wikipedia.orgmdpi.comdioxole is treated with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures, the iodine atom is selectively exchanged to form the corresponding aryl lithium species.

Scheme 2: Selective Halogen-Lithium Exchange

This reaction would yield (5-bromo-1,3-benzodioxol-6-yl)lithium as the primary organometallic intermediate. The formation of this species is generally favored thermodynamically, leading to a more stable carbanion. princeton.edu Two primary mechanisms have been proposed for lithium-halogen exchange: a nucleophilic pathway involving a reversible "ate-complex" and a pathway involving single electron transfer (SET) that generates radical intermediates. wikipedia.orgpku.edu.cn While the "ate-complex" mechanism is widely supported by kinetic studies and the isolation of such complexes, the detection of radical species in some instances suggests that an SET pathway can also be operative. wikipedia.orgpku.edu.cn

The resulting (5-bromo-1,3-benzodioxol-6-yl)lithium is a potent nucleophile and a strong base. Its synthetic utility lies in its ability to react with a wide range of electrophiles, allowing for the introduction of various functional groups at the 6-position of the benzodioxole ring while leaving the bromine atom intact for subsequent transformations.

Table 2: Potential Transformations of (5-bromo-1,3-benzodioxol-6-yl)lithium with Electrophiles

ElectrophileReagent ExampleProduct
Carbon dioxideCO₂5-Bromo-1,3-benzodioxole-6-carboxylic acid
Aldehydes/KetonesFormaldehyde (HCHO)(5-Bromo-1,3-benzodioxol-6-yl)methanol
EstersEthyl formate5-Bromo-1,3-benzodioxole-6-carbaldehyde
Alkyl halidesMethyl iodide (CH₃I)5-Bromo-6-methyl-1,3-benzodioxole
BoratesTrimethyl borate (B1201080) (B(OMe)₃)(5-Bromo-1,3-benzodioxol-6-yl)boronic acid

The bromine atom in the resulting products remains a valuable handle for further synthetic modifications, such as Suzuki or Stille coupling reactions, thereby enabling the construction of more complex molecular architectures. The selective formation and subsequent trapping of the aryl lithium intermediate from 5-Bromo-6-iodobenzo[d] wikipedia.orgmdpi.comdioxole exemplifies a powerful strategy in modern organic synthesis for the regiocontrolled elaboration of polysubstituted aromatic systems.

Applications of 5 Bromo 6 Iodobenzo D 1 2 Dioxole As a Versatile Synthetic Intermediate

Construction of Substituted Benzo[d]sigmaaldrich.comresearchgate.netdioxole Derivatives

The primary utility of 5-Bromo-6-iodobenzo[d] sigmaaldrich.comresearchgate.netdioxole lies in its capacity for programmed, regioselective synthesis of 5,6-disubstituted benzo[d] sigmaaldrich.comresearchgate.netdioxole derivatives. The greater lability of the C-I bond enables chemists to perform a coupling reaction selectively at the 6-position while leaving the bromine atom at the 5-position untouched. The resulting 5-bromo-6-substituted intermediate can then undergo a second, distinct coupling reaction at the bromine-bearing position, often under more forcing conditions or with a different catalyst system.

This sequential approach provides a powerful platform for introducing two different substituents onto the benzodioxole ring in a controlled manner. A wide array of standard palladium-catalyzed cross-coupling reactions can be employed, granting access to a vast chemical space.

Table 1: Representative Sequential Cross-Coupling Reactions

Step 1: Reaction at C-I Bond Potential Coupling Partner (R¹) Step 2: Reaction at C-Br Bond Potential Coupling Partner (R²)
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids Stille Coupling Organostannanes
Sonogashira Coupling Terminal Alkynes Heck Coupling Alkenes
Heck Coupling Alkenes Buchwald-Hartwig Amination Amines, Amides

This methodology allows for the synthesis of derivatives where R¹ and R² are different, which is challenging to achieve through direct substitution on the parent ring system.

Synthesis of Complex Heterocyclic Systems

The capacity for sequential, site-selective functionalization makes 5-Bromo-6-iodobenzo[d] sigmaaldrich.comresearchgate.netdioxole an ideal starting material for constructing intricate heterocyclic architectures that incorporate the benzodioxole motif.

Generation of Fused and Spiro Benzo[d]sigmaaldrich.comresearchgate.netdioxole-Containing Structures

Fused heterocyclic systems can be assembled by employing a strategy of intermolecular coupling followed by intramolecular cyclization. In a typical sequence, the initial coupling reaction at the C-I position is used to install a substituent containing a reactive functional group. This group is positioned to react with the bromine atom at the 5-position in a subsequent intramolecular cyclization step, thereby forming a new ring fused to the original benzodioxole core.

For example, a Sonogashira coupling could introduce an alkyne bearing a terminal hydroxyl group. This intermediate could then undergo an intramolecular cyclization to form a fused furan (B31954) ring. Similarly, coupling with an ortho-amino-substituted aryl boronic acid could be followed by an intramolecular Buchwald-Hartwig amination to construct phenanthridine-like structures.

While less direct, the compound also serves as a foundational building block for spirocyclic scaffolds, which are of significant interest in medicinal chemistry due to their inherent three-dimensional nature. bldpharm.com The benzodioxole unit can be attached to a central spiro atom through multi-step sequences that leverage the reactivity of the two halogen atoms to build the necessary linkages.

Access to Polycyclic Aromatic Hydrocarbons and Heteroaromatics

Beyond single ring fusions, 5-Bromo-6-iodobenzo[d] sigmaaldrich.comresearchgate.netdioxole is a precursor for more extended polycyclic aromatic and heteroaromatic systems. Sequential annulation reactions, where rings are built up step-by-step, are enabled by the differential reactivity of the C-I and C-Br bonds. For instance, two successive Suzuki or Heck reactions with appropriately designed bifunctional partners can be used to construct additional aromatic or heteroaromatic rings, leading to complex, planar systems that are of interest in materials science and medicinal chemistry.

Precursor for Building Blocks in Advanced Organic Synthesis Research

In addition to its direct use in forming final target molecules, 5-Bromo-6-iodobenzo[d] sigmaaldrich.comresearchgate.netdioxole can be converted into other valuable synthetic intermediates. The selective reactivity of the C-I bond allows it to be transformed into a different functional group, creating a new, highly functionalized building block while preserving the less reactive C-Br bond for subsequent transformations.

A common strategy is to perform a halogen-metal exchange, typically using an organolithium reagent, which occurs selectively at the iodo-position. The resulting 6-lithio-5-bromobenzodioxole is a potent nucleophile that can react with a variety of electrophiles to install new functionality.

Table 2: Transformation into Advanced Building Blocks

Reagent Resulting Functional Group at 6-Position Utility of New Building Block
1. n-BuLi; 2. B(OR)₃ Boronic Acid / Ester (-B(OH)₂) Suzuki-Miyaura Coupling
1. n-BuLi; 2. Bu₃SnCl Stannane (-SnBu₃) Stille Coupling
1. n-BuLi; 2. PPh₂Cl Phosphine (-PPh₂) Ligand Synthesis, Wittig-type Reactions

This approach effectively transforms the starting material into a custom-designed building block, where the bromine at the 5-position remains as a reactive handle for integration into larger molecular frameworks.

Strategic Utility in Medicinal Chemistry Research Scaffolds (excluding any biological activity data)

The benzo[d] sigmaaldrich.comresearchgate.netdioxole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The ability to precisely and variably substitute this core structure is crucial for conducting Structure-Activity Relationship (SAR) studies during drug discovery. dundee.ac.uk

5-Bromo-6-iodobenzo[d] sigmaaldrich.comresearchgate.netdioxole provides an ideal platform for this purpose. It allows medicinal chemists to generate large libraries of analogues by systematically varying the substituents at the 5- and 6-positions using the sequential coupling strategies described previously. This systematic modification of the scaffold's substitution pattern is a cornerstone of modern medicinal chemistry for optimizing the properties of a lead compound. The di-halogenated nature of the intermediate provides a divergent entry point to a wide range of chemical structures for screening programs.

Intermediates in Agrochemical and Specialty Chemical Synthesis

The strategic importance of halogenated intermediates extends to the agrochemical and specialty chemical industries. The introduction of halogen atoms is a proven strategy for modulating the physicochemical properties of active ingredients in agrochemicals. researchgate.netdntb.gov.ua The benzodioxole moiety itself is present in well-known agrochemical synergists, such as piperonyl butoxide.

Therefore, 5-Bromo-6-iodobenzo[d] sigmaaldrich.comresearchgate.netdioxole serves as a valuable intermediate for the synthesis of novel, highly substituted benzodioxole derivatives for screening as potential new herbicides, fungicides, or insecticides. Its ability to serve as a scaffold for complex and diverse substitutions makes it a useful tool for researchers aiming to develop next-generation agrochemicals with improved profiles.

Design and Synthesis of Analog Libraries through Parallel and Combinatorial Approaches

The strategic design and efficient synthesis of compound libraries are cornerstones of modern drug discovery and materials science. The chemical scaffold of 5-Bromo-6-iodobenzo[d] sigmaaldrich.comambeed.comdioxole presents a valuable platform for the generation of diverse molecular libraries through parallel and combinatorial synthetic strategies. The presence of two distinct halogen atoms, bromine and iodine, at adjacent positions on the benzodioxole ring allows for selective and sequential functionalization, a key feature for building molecular complexity in a controlled and high-throughput manner.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the lynchpin for the utility of 5-Bromo-6-iodobenzo[d] sigmaaldrich.comambeed.comdioxole in combinatorial chemistry. The C-I bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, compared to the C-Br bond. This reactivity difference enables the selective reaction at the 6-position (iodine) while leaving the 5-position (bromine) intact for a subsequent, different coupling reaction. nih.gov This sequential cross-coupling strategy is a powerful tool for creating large arrays of analogs from a single, versatile starting material.

In a typical parallel synthesis approach, 5-Bromo-6-iodobenzo[d] sigmaaldrich.comambeed.comdioxole can be reacted with a diverse set of building blocks in a spatially separated array, such as a 96-well plate. For instance, a library of boronic acids could be used in a Suzuki-Miyaura coupling to introduce a variety of substituents at the 6-position. Following this initial diversification step, the resulting library of 5-bromo-6-arylbenzo[d] sigmaaldrich.comambeed.comdioxoles can then be subjected to a second diversification step at the 5-position. This could involve another Suzuki-Miyaura coupling with a different set of boronic acids, a Sonogashira coupling with terminal alkynes, or a Buchwald-Hartwig amination with a library of amines. This two-step, sequential diversification allows for the exponential generation of a large and structurally diverse library of compounds.

The table below illustrates a hypothetical reaction scheme for the generation of an analog library using 5-Bromo-6-iodobenzo[d] sigmaaldrich.comambeed.comdioxole.

StepReactionReactant LibraryIntermediate/Product
1Suzuki-Miyaura CouplingR¹-B(OH)₂ (Library A)5-Bromo-6-R¹-benzo[d] sigmaaldrich.comambeed.comdioxole
2Sonogashira CouplingR²-C≡CH (Library B)5-(R²-C≡C)-6-R¹-benzo[d] sigmaaldrich.comambeed.comdioxole

This combinatorial approach allows for the rapid exploration of the chemical space around the benzodioxole core, which is a privileged scaffold found in many biologically active natural products and synthetic compounds. The ability to systematically vary the substituents at both the 5- and 6-positions facilitates the optimization of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of material properties.

Detailed research findings have demonstrated the feasibility of sequential palladium-catalyzed cross-coupling reactions on dihalogenated aromatic and heteroaromatic substrates, providing strong evidence for the potential of 5-Bromo-6-iodobenzo[d] sigmaaldrich.comambeed.comdioxole as a key building block in diversity-oriented synthesis. nih.gov The strategic application of this scaffold in parallel and combinatorial synthesis workflows can significantly accelerate the discovery of novel molecules with desired biological or material properties.

Advanced Analytical and Spectroscopic Characterization in the Context of 5 Bromo 6 Iodobenzo D 1 2 Dioxole

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group AnalysisThe specific infrared absorption frequencies corresponding to the vibrational modes and functional groups of 5-Bromo-6-iodobenzo[d]chemicalbook.comamericanelements.comdioxole are not available in the surveyed resources.

Computational Scrutiny of Halogenated Benzo[d] euroasiajournal.orgrsc.orgdioxole Systems: A Theoretical Perspective

The field of computational chemistry provides powerful tools for understanding the intricate electronic and structural properties of molecules, offering profound insights into their reactivity and behavior. For halogenated benzo[d] euroasiajournal.orgrsc.orgdioxole systems, and specifically for compounds like 5-Bromo-6-iodobenzo[d] euroasiajournal.orgrsc.orgdioxole, theoretical investigations are invaluable for elucidating their characteristics at a molecular level. While specific computational research on 5-Bromo-6-iodobenzo[d] euroasiajournal.orgrsc.orgdioxole is not extensively documented in publicly available literature, this article will explore the application of computational chemistry to the broader class of halogenated benzo[d] euroasiajournal.orgrsc.orgdioxoles, drawing upon established theoretical methods and findings from related systems to provide a comprehensive overview.

Computational Chemistry and Theoretical Investigations in Halogenated Benzo D Nih.govchemicalbook.comdioxole Systems

Computational chemistry provides a powerful lens through which to investigate the structural and electronic properties of molecules like 5-Bromo-6-iodobenzo[d] nih.govchemicalbook.comdioxole, especially when experimental data is scarce. Theoretical studies on related halogenated aromatic compounds and the benzodioxole ring system offer valuable insights into the likely behavior of this specific molecule.

While specific molecular dynamics (MD) simulations for 5-Bromo-6-iodobenzo[d] nih.govchemicalbook.comdioxole are not readily found in published research, the conformational landscape of the parent 1,3-benzodioxole (B145889) and related substituted derivatives has been a subject of theoretical interest. These studies provide a foundational understanding of the molecule's likely dynamic behavior.

The 1,3-benzodioxole ring system is not perfectly planar. The five-membered dioxole ring adopts a slightly puckered or "envelope" conformation to relieve ring strain. This inherent non-planarity is influenced by the anomeric effect, which involves stabilizing hyperconjugative interactions between the oxygen lone pairs and the antibonding orbitals of adjacent C-O bonds.

For 5-Bromo-6-iodobenzo[d] nih.govchemicalbook.comdioxole, MD simulations would likely reveal a complex potential energy surface with multiple local minima corresponding to different rotational and puckering states of the dioxole ring. The large van der Waals radii of the bromine and iodine atoms would introduce steric hindrance, potentially leading to a preferred orientation of the substituents relative to the plane of the benzene (B151609) ring.

Compound Name CAS Number Molecular Formula
5-Bromo-6-iodobenzo[d] nih.govchemicalbook.comdioxole 94670-76-5 C₇H₄BrIO₂
1,3-Benzodioxole 274-09-9 C₇H₆O₂
This table includes the primary compound of focus and its parent structure.

Detailed Research Findings from Analogous Systems:

Studies on other halogenated benzodioxole derivatives have highlighted the importance of halogen bonding in directing crystal packing and influencing biological activity. For instance, research on ortho-halogenated benzodioxole derivatives has shown that these compounds can adopt non-coplanar conformations between the aromatic rings, which can be crucial for their interaction with biological targets. nih.gov

Furthermore, computational investigations into the conformational stabilization of 1,3-benzodioxole itself have quantified the energetic barrier to planarity, confirming the puckered nature of the dioxole ring. These studies underscore the interplay between ring strain and electronic effects in determining the molecule's three-dimensional structure.

In the absence of direct experimental data for 5-Bromo-6-iodobenzo[d] nih.govchemicalbook.comdioxole, molecular dynamics simulations would be an invaluable tool to predict its conformational landscape. Such simulations could provide data on:

Torsional angles: The preferred rotational angles of the C-Br and C-I bonds relative to the aromatic ring.

Ring puckering parameters: The degree and nature of the puckering in the dioxole ring.

Intermolecular interaction potentials: The likelihood and strength of halogen bonding and other non-covalent interactions in a condensed phase.

This theoretical data would be instrumental in guiding future experimental work, such as crystallographic studies, and in understanding the potential applications of this and similar dihalogenated benzodioxole compounds in materials science and medicinal chemistry.

Conclusion and Future Perspectives in 5 Bromo 6 Iodobenzo D 1 2 Dioxole Research

Remaining Challenges in the Synthesis and Functionalization of Vicinal Dihalogenated Benzo[d]mdpi.comwhiterose.ac.ukdioxoles

The synthesis and selective functionalization of vicinal dihalogenated benzo[d] mdpi.comwhiterose.ac.ukdioxoles, such as 5-Bromo-6-iodobenzo[d] mdpi.comwhiterose.ac.ukdioxole, present a series of challenges that chemists continue to address. The primary obstacle lies in achieving high regioselectivity during the initial halogenation of the benzodioxole core. The electron-donating nature of the methylenedioxy group activates the aromatic ring, making it susceptible to multiple halogenations at various positions, often leading to a mixture of products.

Furthermore, the selective functionalization of one halogen over the other in the vicinal arrangement is a significant hurdle. The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds, where the C-I bond is generally more reactive in cross-coupling reactions, provides a basis for selectivity. However, achieving complete selectivity can be challenging, and reactions may require precise control of conditions to avoid mixtures of mono- and di-substituted products. nih.gov

Another challenge is the potential for catalyst deactivation or side reactions due to the presence of the two halogen atoms and the electron-rich nature of the benzodioxole ring system. The development of robust and highly selective catalysts is crucial to overcoming these limitations. whiterose.ac.ukwhiterose.ac.ukyork.ac.uk

Exploration of Underutilized Reactivity Modes and Novel Transformations

The distinct reactivity of the C-Br and C-I bonds in 5-Bromo-6-iodobenzo[d] mdpi.comwhiterose.ac.ukdioxole opens avenues for a range of underutilized and novel chemical transformations. While sequential cross-coupling reactions are the most apparent application, other reactivity modes remain to be explored.

One area of potential is the use of orthogonal reactivity, where one halogen is transformed under conditions that leave the other intact. This could involve, for example, the selective metal-halogen exchange of the C-I bond followed by reaction with an electrophile, leaving the C-Br bond available for subsequent cross-coupling.

Furthermore, the vicinal arrangement of the halogens could be exploited in novel cyclization reactions to form fused heterocyclic systems. This could involve intramolecular reactions where a substituent introduced at one halogenated position reacts with the adjacent halogen or a group installed at that position. The exploration of radical-based transformations and photoredox catalysis could also unlock new reaction pathways for this scaffold.

Integration with Sustainable Chemistry Principles and Methodologies

The principles of green chemistry are increasingly important in modern organic synthesis, and their application to the synthesis and functionalization of 5-Bromo-6-iodobenzo[d] mdpi.comwhiterose.ac.ukdioxole presents a significant opportunity. Key areas for improvement include the development of more environmentally benign halogenation methods that avoid the use of harsh or toxic reagents.

The use of greener solvents, such as water or bio-derived solvents, in the synthesis and subsequent transformations of this compound is another important consideration. Microwave-assisted synthesis has been shown to be an effective and time-saving method for the preparation of some benzodioxole derivatives and could be explored for this specific compound.

Catalyst efficiency and recyclability are also central to sustainable synthesis. The development of heterogeneous catalysts or catalytic systems that can be easily separated from the reaction mixture and reused would significantly improve the environmental footprint of processes involving this compound.

Development of Novel Catalytic Systems for Transformations Involving 5-Bromo-6-iodobenzo[d]mdpi.comwhiterose.ac.ukdioxole

The development of novel and highly efficient catalytic systems is paramount to unlocking the full synthetic potential of 5-Bromo-6-iodobenzo[d] mdpi.comwhiterose.ac.ukdioxole. Advances in palladium-catalyzed cross-coupling reactions have shown that the choice of ligand can have a profound impact on the selectivity and efficiency of reactions with dihalogenated substrates. mdpi.com The design of ligands that can finely tune the electronic and steric properties of the catalyst is a key area of research. mdpi.com

Beyond palladium, catalysts based on other transition metals such as nickel, copper, and iron are gaining prominence for their potential to offer different reactivity profiles and improved sustainability. For instance, the use of multinuclear palladium catalysts or palladium nanoparticles has been shown to switch the site-selectivity in the cross-coupling of certain dihalogenated heteroarenes. whiterose.ac.ukwhiterose.ac.ukyork.ac.uk Investigating such systems for 5-Bromo-6-iodobenzo[d] mdpi.comwhiterose.ac.ukdioxole could lead to new and valuable synthetic methodologies.

Furthermore, the development of catalysts that can operate under milder reaction conditions, in greener solvents, and with lower catalyst loadings will be crucial for the practical application of this building block.

Outlook on Its Role in the Advancement of Organic Synthesis and Material Precursors

5-Bromo-6-iodobenzo[d] mdpi.comwhiterose.ac.ukdioxole is poised to become a valuable building block in the synthesis of complex organic molecules and functional materials. Its ability to undergo sequential and site-selective functionalization makes it an ideal starting point for the construction of polysubstituted aromatic compounds that would be difficult to access through other means. nih.gov

In medicinal chemistry, the benzodioxole moiety is a common feature in many biologically active compounds. nih.govnih.gov The ability to introduce diverse substituents at the 5- and 6-positions of the benzodioxole ring with high precision could lead to the discovery of new drug candidates with improved efficacy and pharmacological profiles. nih.gov

In materials science, the rigid and planar structure of the benzodioxole core, combined with the potential for extensive functionalization, makes 5-Bromo-6-iodobenzo[d] mdpi.comwhiterose.ac.ukdioxole an attractive precursor for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of different functional groups via the bromo and iodo substituents could be used to tune the electronic and photophysical properties of the resulting materials.

Q & A

Basic: What are the standard synthetic routes for preparing 5-Bromo-6-iodobenzo[d][1,3]dioxole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential halogenation of benzo[d][1,3]dioxole derivatives. A common strategy employs electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or bromine in the presence of Lewis acids (e.g., FeBr₃) to achieve regioselective halogenation .

  • Step 1: Bromination of the parent compound under controlled temperature (0–25°C) to avoid over-substitution.
  • Step 2: Iodination using ICl in acetic acid, leveraging the directing effects of existing substituents.
    Optimization Tips:
  • Monitor reaction progress via TLC or GC-MS to terminate at the mono-halogenated stage.
  • Adjust solvent polarity (e.g., dichloromethane vs. acetic acid) to modulate reaction rates and selectivity .

Advanced: How do steric and electronic effects influence the regioselectivity of halogenation in benzo[d][1,3]dioxole derivatives?

Methodological Answer:
Regioselectivity in halogenation is governed by:

  • Electronic Effects: Electron-donating groups (e.g., methoxy) activate specific positions. For this compound, the dioxole oxygen atoms direct electrophiles to the para and meta positions via resonance stabilization .
  • Steric Effects: Bulky substituents at adjacent positions can hinder halogenation. Computational studies (DFT calculations) predict favorable sites by analyzing frontier molecular orbitals .
    Experimental Validation:
  • Compare experimental outcomes with predicted regioselectivity using Hammett parameters or X-ray crystallography to resolve ambiguities .

Data Contradiction: How should researchers resolve conflicting spectral data (e.g., NMR shifts) when characterizing halogenated benzodioxoles?

Methodological Answer:

  • Cross-Validation: Use complementary techniques:
    • X-ray Crystallography: Definitive structural assignment via bond-length analysis (e.g., C-Br vs. C-I distances) .
    • 2D NMR (COSY, NOESY): Resolve overlapping signals by correlating proton-proton interactions.
  • Computational Modeling: Compare experimental 13C^{13}\text{C} NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
    Example: Aromatic protons in this compound may show unexpected splitting due to anisotropic effects from halogens; deuterated solvent trials can clarify splitting patterns.

Advanced: What strategies mitigate decomposition risks during the purification of this compound?

Methodological Answer:

  • Low-Temperature Chromatography: Use flash chromatography with silica gel at 4°C to minimize thermal degradation.
  • Inert Atmosphere: Purify under nitrogen/argon to prevent oxidation of iodine substituents.
  • Stabilizing Solvents: Avoid polar aprotic solvents (e.g., DMF) that may accelerate hydrolysis; opt for hexane/ethyl acetate mixtures .
    Monitoring: Track purity via HPLC-UV at 254 nm, ensuring no secondary peaks emerge during storage.

Basic: What spectroscopic techniques are most effective for characterizing halogenated benzodioxoles?

Methodological Answer:

  • 1H^1\text{H} and 13C^{13}\text{C} NMR: Identify substitution patterns via coupling constants and deshielding effects. For example, iodine’s electronegativity causes significant downfield shifts in adjacent protons .
  • Mass Spectrometry (HRMS): Confirm molecular formula using exact mass (e.g., isotopic patterns for Br/I).
  • IR Spectroscopy: Detect C-Br (550–600 cm1^{-1}) and C-I (500–550 cm1^{-1}) stretches to verify halogen incorporation .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Reactivity Prediction: Use DFT to calculate activation energies for Suzuki-Miyaura or Ullmann couplings. Iodine’s lower electronegativity vs. bromine may favor oxidative addition with Pd(0) catalysts .
  • Ligand Design: Simulate transition states to identify optimal ligands (e.g., biphenylphosphines) for enhancing catalytic turnover .
    Validation: Compare computed reaction pathways with experimental yields under varying conditions (e.g., solvent, temperature).

Application: What biological screening approaches are suitable for evaluating halogenated benzodioxoles as enzyme inhibitors?

Methodological Answer:

  • In Vitro Assays:
    • Kinase Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases.
    • Antimicrobial Activity: Conduct microbroth dilution assays (CLSI guidelines) against Gram-positive/negative strains .
  • Structure-Activity Relationship (SAR): Correlate halogen position/electronic effects with bioactivity using QSAR models .

Safety: What protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods for synthesis/purification to avoid inhalation of volatile halogenated byproducts.
  • Waste Disposal: Quench reactive intermediates with sodium thiosulfate before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-iodobenzo[d][1,3]dioxole
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-iodobenzo[d][1,3]dioxole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.